molecular formula C15H12N6O2S B6528659 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 1019101-87-1

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B6528659
CAS No.: 1019101-87-1
M. Wt: 340.4 g/mol
InChI Key: UBHRBLOCSQXQOY-UHFFFAOYSA-N
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Description

N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound combining three distinct moieties: a 1,5-dimethylpyrazole ring, a 1,3,4-oxadiazole core, and a benzothiazole carboxamide group. The benzothiazole carboxamide group introduces aromaticity and polar functionality, likely influencing solubility and target binding .

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c1-8-5-11(20-21(8)2)14-18-19-15(23-14)17-13(22)9-3-4-10-12(6-9)24-7-16-10/h3-7H,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHRBLOCSQXQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis based on the evidence:

Table 1. Structural and Functional Comparison

Compound ID/Reference Core Structure Key Substituents/Functional Groups Synthesis Route Potential Impact on Properties
Target Compound Pyrazole-Oxadiazole-Benzothiazole 1,5-Dimethylpyrazole, benzothiazole carboxamide Likely EDCI/HOBT-mediated coupling Enhanced rigidity, H-bonding, stability
: 5a-c Pyrazole Aryl, substituted phenyl carboxamide EDCI/HOBT coupling with DIPEA Tunable aryl interactions, variable solubility
: Pyrazole analogs Pyrazole-Isoxazole 4-Nitrophenyl, carbothioamide Cyclocondensation of thiosemicarbazides Increased lipophilicity, altered H-bonding
: 611172-97-5 Oxadiazole-Sulfanyl Sulfanyl bridge, 1,3-dioxoisoquinoline ester Sulfanyl linkage via esterification Reduced solubility, esterase sensitivity
: 1227209-48-4 Pyrazole-Pyridazinone-Benzothiophene Fluoro substituents, benzothiophene carboxamide Fluorinated intermediate coupling Improved metabolic stability, electronegativity

Key Findings

Pyridazinone in introduces a six-membered ring with keto functionality, which may alter conformational flexibility compared to the target’s five-membered oxadiazole .

Functional Groups: Carboxamide vs. Carbothioamide: The target’s carboxamide () supports stronger hydrogen bonding versus sulfur-containing carbothioamides (), which prioritize hydrophobic interactions .

Synthetic Routes :

  • EDCI/HOBT-mediated coupling is common in pyrazole carboxamide synthesis (target and ), ensuring efficient amide bond formation .
  • ’s sulfanyl-linked oxadiazole employs esterification, which may limit scalability compared to carboxamide-based strategies .

Physicochemical Properties :

  • The target’s benzothiazole carboxamide likely improves water solubility over ’s ester derivatives, which are prone to hydrolysis .
  • ’s nitro group introduces polarity but may increase toxicity risks, whereas the target’s methyl groups on pyrazole balance lipophilicity .

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